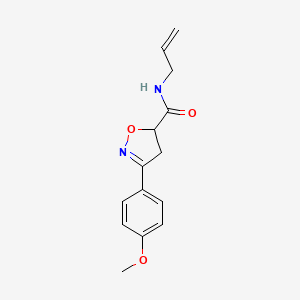

![molecular formula C18H20N2S B5555495 5-乙基-4,6-二甲基-2-[(4-甲基苄基)硫代]烟腈](/img/structure/B5555495.png)

5-乙基-4,6-二甲基-2-[(4-甲基苄基)硫代]烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

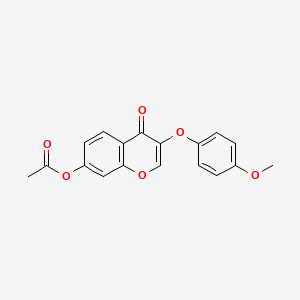

"5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile" is a compound likely involved in synthetic organic chemistry, particularly in the field of heterocyclic chemistry. Compounds like it are synthesized for their potential applications in various fields, including material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related nicotinonitriles involves key reactions such as condensation, cyclization, and functional group transformations. For example, the synthesis of ethyl nicotinates and nicotinonitriles can be accomplished through vinyl substitution reactions starting from cyclopent(hex)ylidenecyanothioacetamide and N,N-dimethylformamide dimethyl acetal (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of nicotinonitriles is characterized by the presence of a pyridine ring substituted with various functional groups. X-ray diffraction (XRD), GC–MS analysis, and NMR spectroscopy are commonly used techniques for structural determination (Zhou et al., 2008).

Chemical Reactions and Properties

Nicotinonitriles participate in a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the electronic nature of the substituents on the pyridine ring. For example, reactions of 2-chloronicotinonitrile with thioureas demonstrate the versatility of nicotinonitrile derivatives in synthesizing heterocyclic compounds (Coppola & Shapiro, 1981).

科学研究应用

合成和抗原生动物活性

烟腈衍生物已被合成并评估其抗原生动物活性。例如,由烟腈合成的化合物已对罗得西亚锥虫和恶性疟原虫显示出有希望的结果,表明它们在治疗昏睡病和疟疾等疾病方面的潜力。一项研究通过涉及溴化和偶联反应的多步骤过程合成了化合物,展示了显着的体外和体内抗原生动物活性 (Ismail 等人,2003 年).

光诱导细胞毒性

已研究了具有配位烟酸衍生物的钌亚硝酰配合物的一氧化氮释放和相关光诱导细胞毒性。这些配合物在光照射下释放一氧化氮,可诱导癌细胞(如乳腺腺癌 MCF-7 细胞)的细胞毒性。这表明在癌症治疗中光动力疗法中的潜在应用 (Yakovlev 等人,2021 年).

合成方法

已探索烟腈和相关化合物的创新合成方法。例如,微波辐射的使用促进了烟腈衍生物的合成,展示了现代合成技术在更有效地创建潜在生物活性分子中的效用 (Al-Sheikh,2011 年).

原始地球合成

对原始地球条件下烟酸衍生物合成的研究表明,烟腈等化合物可以通过对乙烯和氨等简单分子进行电放电而形成。这项研究提供了对生物学相关分子的生命起源前合成的见解 (Friedmann 等人,1971 年).

属性

IUPAC Name |

5-ethyl-4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-5-16-13(3)17(10-19)18(20-14(16)4)21-11-15-8-6-12(2)7-9-15/h6-9H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMWDDZLJAXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC2=CC=C(C=C2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

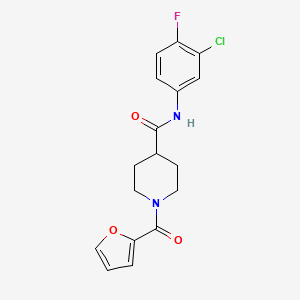

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

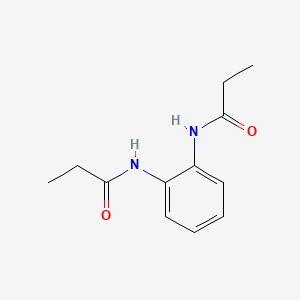

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

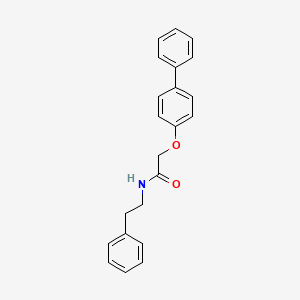

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)